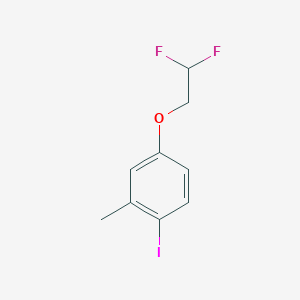

4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene

Description

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)-1-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2IO/c1-6-4-7(2-3-8(6)12)13-5-9(10)11/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLRLQMEJLCISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene typically involves:

- Formation of the difluoroethoxy substituent on the aromatic ring via nucleophilic substitution or etherification reactions using 2,2-difluoroethanol or its derivatives.

- Introduction of the iodine substituent through electrophilic aromatic substitution or halogenation of a suitably substituted aromatic precursor.

- Selective methylation or use of a methyl-substituted aromatic starting material to ensure the methyl group is at the 2-position.

Preparation of the Difluoroethoxy Intermediate

A key step is the preparation of the difluoroethoxy-substituted aromatic intermediate. According to patent CN105294515A, a reliable method involves:

- Reacting 2,2-difluoroethanol with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine in an organic solvent like methylene chloride at low temperature (0°C). This forms a difluoroethoxy sulfonate intermediate.

- Subsequently, this intermediate is reacted with a phenol derivative (e.g., m-trifluoromethyl phenol) in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperature (~100°C) to substitute the sulfonate leaving group with the aromatic ring, yielding the difluoroethoxy-substituted aromatic compound.

This method is characterized by:

- High yields (up to 89% for the sulfonate intermediate and 93% for the aromatic substitution step).

- Mild reaction conditions and straightforward work-up procedures involving aqueous washing and organic solvent extraction.

- Use of common reagents and solvents facilitating scalability.

The methyl group at the 2-position is typically introduced by starting with a methyl-substituted aromatic precursor, such as 2-methylphenol or 2-methyl-substituted benzene derivatives. This avoids complications of regioselectivity during functional group introduction.

Summary Table of Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of difluoroethoxy sulfonate intermediate | 2,2-Difluoroethanol, methanesulfonyl chloride, triethylamine, CH2Cl2, 0°C to RT, 4 h | 89 | Mild conditions, high yield |

| 2 | Aromatic substitution (etherification) | Difluoroethoxy sulfonate intermediate, methyl-substituted phenol, K2CO3, DMF, 100°C, 2 h | 93 | Efficient substitution on aromatic ring |

| 3 | Aromatic iodination | Iodine monochloride, AcOH, 75°C, 3 h | ~38 | Electrophilic substitution, moderate yield |

| 4 | Purification | Extraction, washing, silica chromatography | - | Ensures product purity |

Research Findings and Notes

- The difluoroethoxy group introduction via sulfonyl chloride intermediates is preferred for its simplicity, safety, and reliability compared to direct fluorination methods.

- Electrophilic iodination using iodine monochloride is a classical approach, but yields can be moderate due to competing side reactions; careful control of reaction conditions is essential.

- The use of methyl-substituted aromatic starting materials ensures regioselective substitution, minimizing isomer formation.

- Purification typically involves solvent extraction and silica gel chromatography to isolate the desired regioisomer.

- Nuclear Magnetic Resonance (NMR) data confirm the structure and purity of intermediates and final products, with characteristic chemical shifts for difluoroethoxy protons and aromatic protons.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Major Products

Substitution: Products depend on the nucleophile used (e.g., 4-(2,2-Difluoroethoxy)-2-methylbenzenamine).

Oxidation: 4-(2,2-Difluoroethoxy)-2-methylbenzoic acid.

Reduction: 4-(2,2-Difluoroethoxy)-2-methylbenzene.

Scientific Research Applications

The compound 4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene is a specialized organic compound with notable applications in various scientific fields, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications, supported by data and case studies.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with biological targets effectively, making it suitable for drug development.

- Case Study : Research has shown that iodine-containing compounds can exhibit enhanced biological activity due to the iodine's ability to participate in various biochemical interactions. For instance, derivatives of iodo-substituted benzene compounds have been explored for their anticancer properties. A study indicated that such compounds could inhibit cell proliferation in specific cancer cell lines, suggesting their potential as chemotherapeutic agents.

Agrochemical Applications

The difluoroethoxy moiety enhances the compound's lipophilicity, making it a candidate for use in agrochemicals.

- Case Study : A related compound was studied for its herbicidal properties, demonstrating effective weed control in agricultural settings. The presence of the difluoroethoxy group significantly improved the herbicide's efficacy compared to non-fluorinated analogs.

Material Science

This compound can be utilized in synthesizing advanced materials, including polymers and coatings.

- Application Example : The compound has been employed in the development of fluorinated polymers that exhibit superior thermal and chemical stability. These materials are particularly useful in electronics and aerospace applications where durability is critical.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecular architectures.

- Synthetic Pathway Example : It can be used in cross-coupling reactions (e.g., Suzuki or Stille coupling) to form biaryl compounds, which are valuable in various chemical industries.

Data Table: Applications Overview

| Application Area | Description | Case Studies/References |

|---|---|---|

| Medicinal Chemistry | Potential drug intermediate with anticancer activity | Studies on iodo-substituted compounds |

| Agrochemicals | Candidate for herbicides due to enhanced lipophilicity | Research on herbicidal efficacy |

| Material Science | Used in synthesizing fluorinated polymers | Development of durable coatings |

| Synthetic Chemistry | Building block for complex organic synthesis | Cross-coupling reactions for biaryl synthesis |

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene depends on its specific application In chemical reactions, the difluoroethoxy group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring

Comparison with Similar Compounds

Ethyl 2-(2''-(Diphenylphosphanyl)-4-methoxy-[1,1':2',1''-terphenyl]-4'-yl)-2,2-difluoroacetate

- Substituents : Difluoroacetate ester, methoxy, and terphenyl-phosphanyl groups.

- Key Differences: The methoxy group (electron-donating) contrasts with the target compound’s 2,2-difluoroethoxy (electron-withdrawing) .

- Synthetic Relevance : Requires Ru catalysts (e.g., [RuCl₂(p-cymene)]₂) and elevated temperatures (120°C), indicating higher complexity in synthesis compared to the target compound .

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine

- Substituents : Ethylamine chain and 2,2-difluoroethoxy.

- Key Differences: Functional Group: The ethylamine group introduces basicity and hydrogen-bonding capability, enhancing solubility in polar solvents compared to the hydrophobic methyl and iodine groups in the target . Molecular Weight: 201.21 g/mol vs.

4-(Difluoromethyl)-2-fluoro-1-methylbenzene

- Substituents : Difluoromethyl, fluoro, and methyl.

- Key Differences :

4-(2,2-Difluoroethoxy)-2-iodo-1-nitrobenzene

- Substituents : Nitro, iodine, and 2,2-difluoroethoxy.

- Key Differences :

- Nitro Group : A strong electron-withdrawing substituent that dramatically reduces electron density at position 1, contrasting with the methyl group’s electron-donating effect in the target .

- Reactivity : The nitro group may render the compound more reactive in electrophilic substitution but less stable under reducing conditions compared to the target .

Data Table: Structural and Functional Comparison

Biological Activity

Overview

4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by the presence of a difluoroethoxy group and an iodine atom, positions it as a potential candidate for biological activity studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C9H8F2IO

- Molecular Weight : 290.06 g/mol

- Melting Point : 36 °C

- Boiling Point : 212 °C

- Solubility : Insoluble in water; soluble in ether and benzene .

The biological activity of this compound can be attributed to its ability to interact with specific proteins or enzymes within biological systems. Similar compounds have been shown to:

- Inhibit Enzymatic Activity : The iodine atom in the structure may facilitate nucleophilic substitution reactions, allowing the compound to inhibit certain enzymes by modifying their active sites.

- Target Specific Biochemical Pathways : Compounds with similar structures have been observed to affect pathways related to cell signaling and metabolic processes.

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit favorable pharmacokinetic properties:

- Absorption : High cell permeability has been documented, which suggests efficient absorption in biological systems.

- Distribution : The presence of fluorinated groups may influence the compound's distribution in tissues.

- Metabolism and Excretion : Studies on related compounds indicate that they undergo metabolic transformations that can lead to both active and inactive metabolites .

In Vitro Studies

In vitro studies have demonstrated that this compound can exhibit significant biological activity. For example:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | Jurkat E6-1 | 0.069 | HDAC inhibition |

| Study B | Neuroblastoma (Neuro-2a) | 81 | Proteasomal degradation pathway |

The compound was found to promote degradation of HDAC4 in Jurkat cells, indicating its potential role as a therapeutic agent in diseases like Huntington's disease .

Environmental Impact Studies

Research has also highlighted the environmental implications of this compound. Its bioaccumulation potential raises concerns regarding its persistence in ecosystems. Studies on microbial degradation pathways suggest that certain bacterial strains can metabolize fluorinated compounds effectively, which could lead to bioremediation applications .

Case Studies

- HDAC Inhibition in Cancer Research :

- Microbial Metabolism :

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2,2-Difluoroethoxy)-1-iodo-2-methylbenzene, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For NAS, 2-methyl-1-iodobenzene derivatives are reacted with 2,2-difluoroethanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes controlling steric hindrance by adjusting substituent positions and using phase-transfer catalysts to enhance reaction rates . Purity (>95%) is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress should be monitored by TLC or HPLC-MS.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.1–2.5 ppm), and difluoroethoxy CF₂ signals (δ 4.5–5.0 ppm).

- ¹³C NMR: Aromatic carbons (δ 110–150 ppm), iodine-adjacent carbons (δ 90–100 ppm), and CF₂ groups (δ 110–120 ppm, J coupling ~250 Hz).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (C₉H₁₀F₂IO: calc. 318.97).

- X-ray Crystallography: Resolve crystal packing and bond angles (if single crystals are obtainable via slow evaporation in dichloromethane/hexane) .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- Light Sensitivity: The iodine substituent increases photosensitivity. Store in amber vials under inert gas (N₂/Ar) at –20°C.

- Moisture: Hydrolytic degradation of the difluoroethoxy group may occur in humid environments. Use anhydrous solvents and gloveboxes for moisture-sensitive steps .

- Decomposition: Monitor for iodine liberation (yellow discoloration) via UV-Vis spectroscopy (λ = 290 nm).

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and structurally similar analogs (e.g., nitro- or methoxy-substituted derivatives)?

Methodological Answer: Contradictions often arise from electronic effects. For example:

- Electron-Withdrawing Groups (EWGs): Nitro groups decrease NAS reactivity compared to methoxy (EDG) analogs. Use Hammett σ constants to predict substituent effects.

- Iodine vs. Bromine: The C–I bond’s lower bond dissociation energy enhances reactivity in cross-coupling reactions compared to brominated analogs. Validate via comparative kinetic studies (e.g., Suzuki-Miyaura coupling rates) .

Q. What strategies are effective for incorporating this compound into cross-coupling reactions (e.g., Suzuki, Ullmann)?

Methodological Answer:

- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C. The iodine substituent facilitates oxidative addition, but competing side reactions (e.g., hydrodehalogenation) require careful ligand selection (e.g., SPhos).

- Ullmann Coupling: Employ CuI/1,10-phenanthroline in DMSO at 120°C for C–N bond formation. Monitor regioselectivity using DFT calculations to predict favored coupling sites .

Q. How can researchers assess the compound’s potential toxicity or environmental impact?

Methodological Answer:

- In Vitro Assays: Test cytotoxicity (e.g., MTT assay on HEK293 cells) and genotoxicity (Ames test).

- Environmental Persistence: Use OECD 301B guidelines for biodegradability testing. The difluoroethoxy group may resist hydrolysis, requiring advanced oxidation processes (e.g., TiO₂/UV) for degradation .

Q. What methodologies are recommended for studying its interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4).

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) for receptor-ligand studies.

- Fluorescence Quenching: Track binding events using tryptophan residues in proteins (λex = 280 nm) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic effects?

Methodological Answer:

- Single-Crystal Growth: Use vapor diffusion with acetonitrile/ethanol.

- Data Collection: Perform at 100 K with synchrotron radiation (λ = 0.710–0.980 Å).

- Electron Density Maps: Analyze hyperconjugation (e.g., C–F⋯π interactions) and steric strain (e.g., iodine’s van der Waals radius). Compare with DFT-optimized geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.